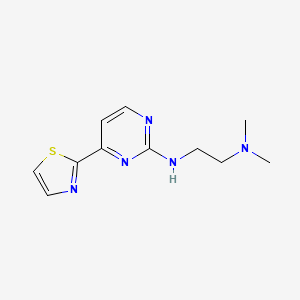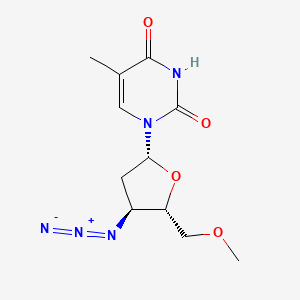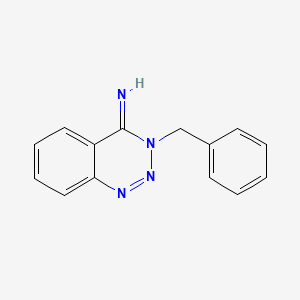
1H-Isothiochromen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Isothiochromen-1-one, also known as isocoumarin, is a heterocyclic organic compound with the molecular formula C(_9)H(_6)O(_2). It is characterized by a fused ring system consisting of a benzene ring fused to a lactone ring. This compound is notable for its presence in various natural products and its utility in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Isothiochromen-1-one can be synthesized through several methods. One common approach involves the cyclization of o-hydroxyaryl ketones with acetic anhydride. This reaction typically requires acidic conditions and elevated temperatures to facilitate the formation of the lactone ring.
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as Lewis acids (e.g., aluminum chloride) are used to promote the cyclization reaction. The reaction conditions are optimized to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Isothiochromen-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield dihydroisocoumarins, typically using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydroisocoumarins.
Substitution: Halogenated isocoumarins.
Wissenschaftliche Forschungsanwendungen
1H-Isothiochromen-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its derivatives are used in the development of pharmaceuticals and agrochemicals.
Biology: Isocoumarins exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. They are studied for their potential therapeutic applications.
Medicine: Some derivatives of this compound are investigated for their potential as enzyme inhibitors and anti-inflammatory agents.
Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.
Wirkmechanismus
The biological activity of 1H-Isothiochromen-1-one and its derivatives is often attributed to their ability to interact with specific molecular targets. For example, they can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The exact mechanism of action varies depending on the specific derivative and its target.
Vergleich Mit ähnlichen Verbindungen
1H-Isothiochromen-1-one is part of a broader class of compounds known as isocoumarins. Similar compounds include:
Coumarin: Differing by the presence of a carbonyl group at the 2-position instead of the 1-position.
Chromone: Featuring a carbonyl group at the 4-position.
Flavone: A more complex structure with additional phenyl groups.
Uniqueness: this compound is unique due to its specific ring structure and the position of the lactone group, which imparts distinct chemical and biological properties compared to other similar compounds.
Conclusion
This compound is a versatile compound with significant importance in synthetic organic chemistry and various scientific research fields. Its unique structure and reactivity make it a valuable tool for developing new materials and studying biological processes.
Eigenschaften
CAS-Nummer |
5962-03-8 |
|---|---|
Molekularformel |
C9H6OS |
Molekulargewicht |
162.21 g/mol |
IUPAC-Name |
isothiochromen-1-one |
InChI |
InChI=1S/C9H6OS/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H |
InChI-Schlüssel |
CNUDDOHXAPFILY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CSC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



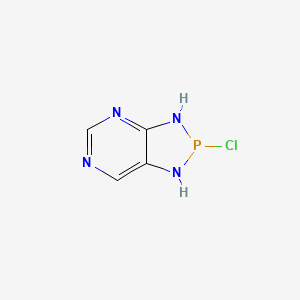
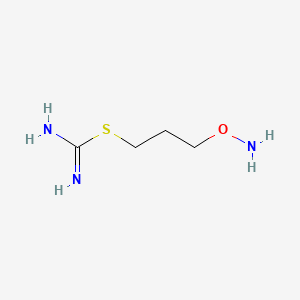




![5,10-dibenzyl-3,12-dioxa-5,10-diazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2(7),8(13),14,16-pentaene](/img/structure/B12794648.png)

